(R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride
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Overview
Description
®-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is a chiral amine compound that contains both chlorine and fluorine atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both chlorine and fluorine atoms in the aromatic ring can influence the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the 3-chloro-2-fluorobenzaldehyde.
Reductive Amination: The 3-chloro-2-fluorobenzaldehyde undergoes reductive amination with an appropriate amine source, such as ®-1-phenylethylamine, in the presence of a reducing agent like sodium triacetoxyborohydride.
Hydrochloride Salt Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Acylation: The amine group can react with acyl chlorides to form amides.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine can facilitate acylation reactions.
Major Products Formed
Substitution: Products include substituted aromatic compounds with different nucleophiles replacing the chlorine or fluorine atoms.
Oxidation: Products include imines or nitriles.
Reduction: Products include secondary amines.
Acylation: Products include amides.
Scientific Research Applications
®-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride has various applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies to understand the effects of halogenated amines on biological systems.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound can be used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Chloro-2-fluorophenyl)ethanamine: The free base form of the compound without the hydrochloride salt.
®-1-(3-Chloro-2-fluorophenyl)propanamine: A similar compound with an additional methylene group in the alkyl chain.
®-1-(3-Chloro-2-fluorophenyl)butanamine: Another analog with a longer alkyl chain.
Uniqueness
®-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is unique due to its specific combination of chlorine and fluorine atoms in the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The chiral nature of the compound also adds to its uniqueness, as it can exhibit enantioselective interactions with biological targets.
Properties
IUPAC Name |
(1R)-1-(3-chloro-2-fluorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVBNFPEJNNLJJ-NUBCRITNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Cl)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)Cl)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704132 |
Source
|
Record name | (1R)-1-(3-Chloro-2-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253792-97-0 |
Source
|
Record name | (1R)-1-(3-Chloro-2-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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